

An In-depth Technical Guide to the Binding Affinity and Specificity of Dasatinib

Author: BenchChem Technical Support Team. **Date:** December 2025

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This guide provides a comprehensive overview of the binding characteristics of Dasatinib (formerly BMS-354825), a potent, orally available, multi-targeted kinase inhibitor. Dasatinib is primarily known for its efficacy in treating chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), including cases resistant to imatinib.[1][2][3][4] Its mechanism of action involves the inhibition of multiple key signaling kinases, most notably BCR-ABL and the SRC family of kinases.[1]

This document details the binding affinity and specificity of Dasatinib, presenting quantitative data in structured tables, outlining experimental protocols for key assays, and visualizing relevant biological pathways and workflows.

Binding Affinity of Dasatinib

Dasatinib is a highly potent inhibitor of the BCR-ABL kinase, the hallmark of CML, and is significantly more potent than the first-generation inhibitor, imatinib. A key distinction is its ability to bind to both the active and inactive conformations of the ABL kinase domain, which contributes to its effectiveness against many imatinib-resistant mutations. It also potently inhibits SRC family kinases (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFR β at nanomolar concentrations.

Quantitative Binding Data: Inhibition Constants (K_i)

The inhibition constant (K_i) represents the intrinsic binding affinity of an inhibitor for its target enzyme. Dasatinib exhibits picomolar to low nanomolar K_i values for its primary targets.

Target Kinase	K_i (pM)	Assay Type	Reference
Src	16	ATP-competitive tyrosine kinase assay	
Bcr-Abl	30	ATP-competitive tyrosine kinase assay	

Quantitative Potency Data: Half-Maximal Inhibitory Concentration (IC_{50})

The half-maximal inhibitory concentration (IC_{50}) measures the functional potency of an inhibitor in a given assay. Dasatinib demonstrates low nanomolar IC_{50} values in both biochemical and cell-based assays.

Table 1: Biochemical IC_{50} Values

Target Kinase	IC_{50} (nM)	Assay Type	Reference
Abl	<1	Cell-free kinase assay	
Src	0.8	Cell-free kinase assay	
c-Kit	79	Cell-free kinase assay	
Lck	1.1	In vitro kinase screen	
Yes	0.2	In vitro kinase screen	

Table 2: Cell-Based IC_{50}/GI_{50} Values

Cell Line	Disease Model	IC ₅₀ / GI ₅₀	Assay Type	Reference
K562	CML	4.6 nM	Cell Viability Assay (48h)	
Mo7e-KitD816H	AML	5 nM	Growth Inhibition (MTT)	
ORL lines (mean)	Oral Squamous Cell Carcinoma	81.8 nM	MTT Viability Test	
MDA-MB-231	Breast Cancer	6.1 μM	Cell Viability Assay (48h)	
MCF-7	Breast Cancer	> 10 μM	Cell Viability Assay (48h)	

Specificity and Off-Target Profile

While highly potent against its intended targets, Dasatinib is a multi-kinase inhibitor and can engage numerous other kinases, leading to potential "off-target" effects. These off-target interactions can contribute to both adverse events and, in some cases, beneficial therapeutic outcomes. Comprehensive kinase profiling has revealed a broad spectrum of kinases inhibited by Dasatinib.

Chemical proteomics and affinity-based profiling have identified dozens of potential kinase targets, including members of the ephrin receptor family, TEC family kinases, and several serine/threonine kinases. Notably, Dasatinib does not typically inhibit Janus kinase (JAK), Syk, or receptors for fibroblast growth factor (FGF), vascular endothelial growth factor (VEGF), or epidermal growth factor (EGF) at concentrations where it inhibits its primary targets.

Kinase Selectivity Profile

The following table summarizes the potency of Dasatinib against a selection of its primary and off-target kinases, as determined through broad kinome screening. This data is crucial for designing experiments to maximize on-target specificity.

Kinase Family	Kinase Target	Potency (IC ₅₀ /K _i)
Primary Targets	Abl	<1 nM
Src	0.8 nM	
Lck	1.1 nM	
Yes	0.2 nM	
c-Kit	79 nM	
PDGFR β	Sub-nanomolar to nanomolar	
Selected Off-Targets	Ephrin Receptors (EPHA2, EPHB4)	Strong binders
BTK, TEC	Potent inhibitors	
Discoidin Domain Receptor 1 (DDR1)	Target	
p38 α	Binds with similar conformation	
PIM-3, PKA C- α , PKN2	Identified via proteomic profiling	

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of inhibitor binding and activity. Below are generalized protocols for common assays used to characterize Dasatinib.

In Vitro Kinase Assay (Biochemical Potency)

This protocol determines the direct inhibitory effect of Dasatinib on the enzymatic activity of a purified kinase.

- **Reagents & Materials:** Purified recombinant kinase (e.g., GST-Abl), peptide substrate, ATP, Dasatinib stock solution, kinase assay buffer, 96-well plates, detection reagent (e.g., ADP-Glo™ or similar).
- **Procedure:**

1. Prepare serial dilutions of Dasatinib in assay buffer.
2. In a 96-well plate, add the purified kinase, the specific peptide substrate, and the Dasatinib dilutions.
3. Initiate the kinase reaction by adding a defined concentration of ATP (often at or near the K_m for the kinase).
4. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
5. Stop the reaction and measure the remaining ATP or the generated ADP using a luminescence-based detection reagent.
6. Plot the percentage of kinase inhibition against the logarithm of the Dasatinib concentration.
7. Calculate the IC_{50} value by fitting the data to a four-parameter logistic curve.

Cell-Based Proliferation/Viability Assay (Cellular Potency)

This protocol measures the effect of Dasatinib on the growth and viability of cancer cell lines.

- Reagents & Materials: Cancer cell lines (e.g., K562 for CML), complete cell culture medium, Dasatinib stock solution, 96-well cell culture plates, viability reagent (e.g., MTT, MTS, or CellTiter-Glo®).
- Procedure:
 1. Seed cells in a 96-well plate at a predetermined density and allow them to attach or stabilize overnight.
 2. Prepare serial dilutions of Dasatinib in the cell culture medium.
 3. Remove the existing medium from the cells and add the medium containing the various Dasatinib concentrations. Include vehicle-only (e.g., DMSO) controls.

4. Incubate the cells for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
5. Add the viability reagent to each well according to the manufacturer's instructions.
6. Measure the signal (absorbance or luminescence) using a plate reader.
7. Calculate the percentage of growth inhibition relative to the vehicle control and determine the IC₅₀ or GI₅₀ value.

Affinity Purification-Mass Spectrometry (Target Identification)

This protocol identifies the proteins from a cell lysate that directly bind to Dasatinib.

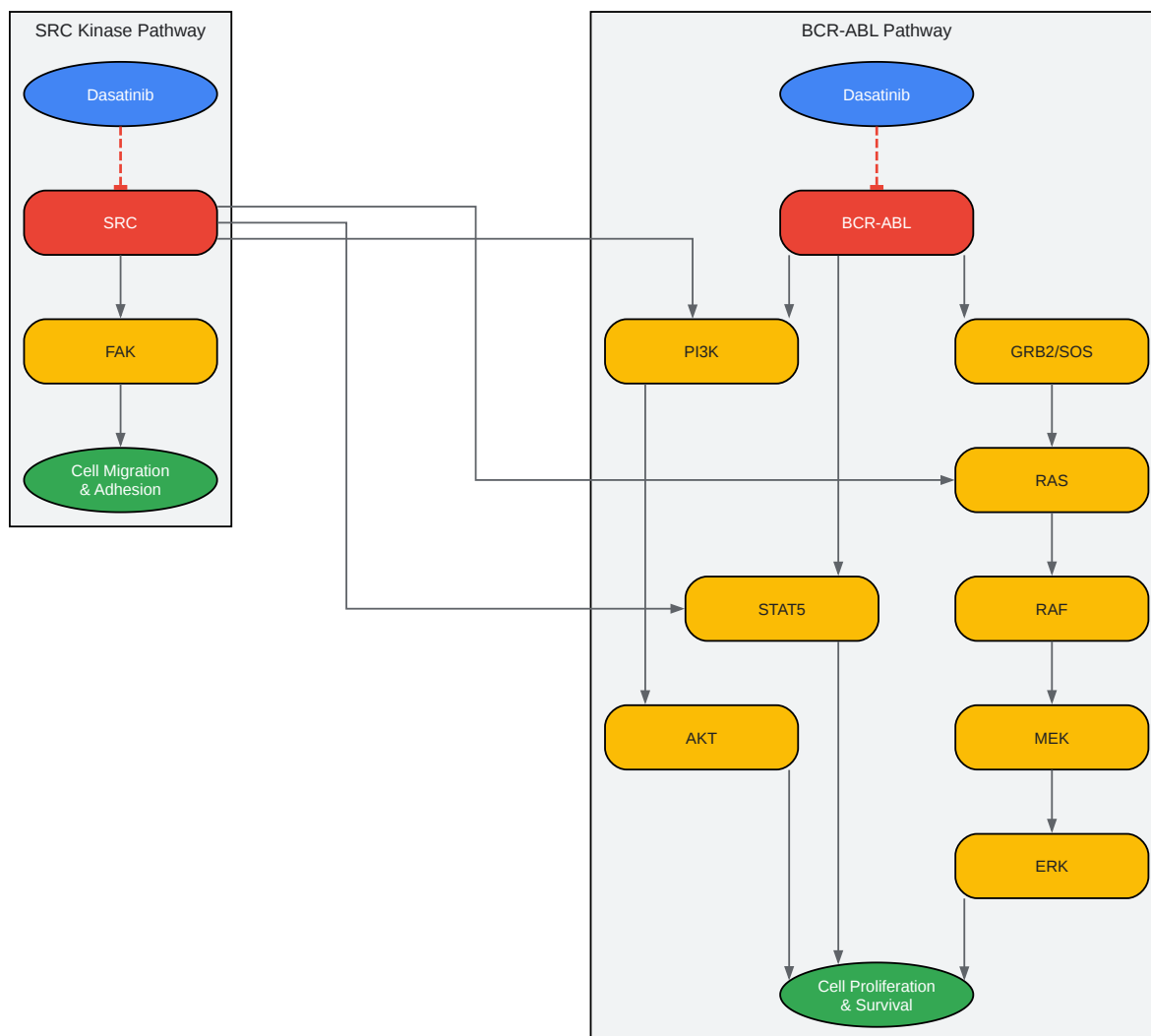
- Reagents & Materials: Dasatinib-immobilized affinity matrix (e.g., sepharose beads), cell lysate from a relevant cell line (e.g., K562 or H292), lysis buffer, wash buffers, elution buffer, mass spectrometer.
- Procedure:
 1. Incubate the cell lysate with the Dasatinib-coupled beads to allow for protein binding. A control incubation with non-derivatized beads should be run in parallel.
 2. Wash the beads extensively with wash buffers of increasing stringency to remove non-specific binders.
 3. Elute the specifically bound proteins from the beads using an appropriate elution buffer (e.g., containing high salt, low pH, or free Dasatinib).
 4. Separate the eluted proteins using SDS-PAGE and/or digest them directly into peptides using trypsin.
 5. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

6. Identify the proteins by matching the acquired mass spectra against a protein sequence database. Proteins significantly enriched in the Dasatinib pulldown compared to the control are considered potential targets.

Visualizations: Pathways and Workflows

Signaling Pathways Modulated by Dasatinib

Dasatinib exerts its therapeutic effect by inhibiting key signaling pathways that drive cancer cell proliferation and survival. The primary target is the aberrant signaling cascade initiated by the BCR-ABL fusion protein in CML. It also impacts other pathways such as those mediated by SRC, AKT, and MAPK.

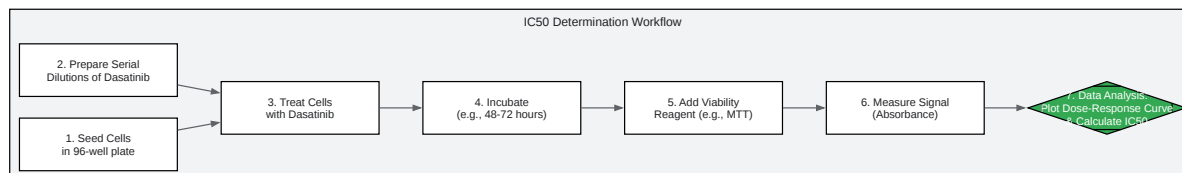


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Caption: Key signaling pathways inhibited by Dasatinib.

Experimental Workflow: Cell-Based Viability Assay

The following diagram illustrates a typical workflow for determining the IC₅₀ of Dasatinib in a cancer cell line.



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Caption: Workflow for a cell-based Dasatinib IC₅₀ assay.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Binding Affinity and Specificity of Dasatinib]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15573063#investigating-the-binding-affinity-and-specificity-of-atx-1905>]

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